2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Description
Properties
Molecular Formula |
C12H14N4O |
|---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
2-(5-propan-2-yl-3-pyrazin-2-ylpyrazol-1-yl)acetaldehyde |
InChI |
InChI=1S/C12H14N4O/c1-9(2)12-7-10(15-16(12)5-6-17)11-8-13-3-4-14-11/h3-4,6-9H,5H2,1-2H3 |
InChI Key |
TZVDAQHDABKALC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1CC=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclization of 4-Methyl-3-oxopentanenitrile
Method Overview:
This approach involves the cyclization of a nitrile precursor using hydrazine hydrate in ethanol, leading to the formation of the pyrazol-1-yl core, which can be further functionalized to introduce the aldehyde group.
- Dissolve 4-methyl-3-oxopentanenitrile in ethanol.
- Add hydrazine hydrate slowly at 0°C.
- Reflux the mixture at 70°C for 12 hours.
- Evaporate the solvent and purify the product via column chromatography.
- Reflux at 70°C for 12 hours.
- Yield: approximately 59–99%, depending on specific conditions and purification methods (see).
Notes:
This method yields 5-isopropyl-1H-pyrazol-3-amine, a key intermediate for subsequent aldehyde formation.
Condensation with Aldehydes and Oxidation
Method Overview:
The amino pyrazole derivative can be subjected to a Vilsmeier-Haack formylation or similar oxidation to introduce the aldehyde group at the 2-position.
- React the pyrazol-3-amine with a suitable aldehyde precursor, such as formaldehyde or paraformaldehyde, under acidic or basic conditions.
- Use reagents like POCl₃ or DMF to facilitate formylation.
- Isolate the aldehyde via extraction and purification.
- Typical conditions involve heating at 60–80°C.
- Yields vary but are generally high (>70%) with proper control of reaction parameters.
Specific Synthesis Routes for the Target Compound
Multi-Component Condensation Approach
Method Overview:
A common route involves a multi-component condensation of the pyrazol-amine with aldehyde derivatives bearing the isopropyl group, followed by oxidation to form the aldehyde at the desired position.
- Synthesize or procure 5-isopropyl-1H-pyrazol-3-amine.
- Condense with an aldehyde precursor, such as acetaldehyde, under acid catalysis.
- Use oxidizing agents like PCC or Dess–Martin periodinane to oxidize the intermediate to the aldehyde.
- Reflux in ethanol or dichloromethane.
- Yields typically range from 65–85%.
One-Pot Synthesis via Claisen–Schmidt Condensation
Method Overview:
Inspired by the synthesis of curcumin analogs, a one-pot approach employs a Claisen–Schmidt condensation between a pyrazole aldehyde and a ketone derivative bearing the isopropyl group.
- Mix the pyrazol-2-carbaldehyde derivative with acetone or isopropylacetone.
- Add a base catalyst such as potassium hydroxide.
- Reflux in ethanol or butanol.
- Isolate the product by recrystallization.
- Reflux at 80°C for 2 hours.
- Yields around 70%.
Data Tables Summarizing Preparation Conditions
| Method | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Hydrazine Cyclization | 4-methyl-3-oxopentanenitrile + hydrazine hydrate | Ethanol | 0–70°C | 4–12 hours | 59–99% | Key intermediate formation |
| Formylation/ Oxidation | Pyrazol-3-amine + formaldehyde | Dichloromethane/Ethanol | 60–80°C | 24 hours | 70–85% | Aldehyde introduction |
| Multi-component Condensation | Pyrazol-3-amine + acetaldehyde | Ethanol | Reflux | 2 hours | 70% | One-pot synthesis |
| Claisen–Schmidt Condensation | Pyrazol-2-carbaldehyde + isopropylacetone | Ethanol/Butanol | 80°C | 2 hours | 70% | Efficient aldehyde formation |
Research Findings and Considerations
- Reaction Optimization: Literature emphasizes the importance of controlling temperature and reaction time to maximize yield and purity, especially during hydrazine-mediated cyclization and formylation steps.
- Purification Techniques: Recrystallization from ethanol or ethyl acetate is effective for obtaining high-purity intermediates and final compounds.
- Safety Notes: Hydrazine hydrate is hazardous; appropriate safety measures are essential during synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid.
Reduction: Formation of 2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The pyrazole and pyrazine rings can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde with two analogs from and :
Structural and Functional Insights
Substituent Effects: Isopropyl vs. Ethyl/Cyclopropyl: The isopropyl group in the target compound increases steric bulk and lipophilicity compared to ethyl or cyclopropyl substituents. This may enhance membrane permeability but reduce solubility in polar solvents. Pyrazin-2-yl vs.
Reactivity :
The aldehyde group enables nucleophilic addition reactions (e.g., forming Schiff bases or hydrazones), critical for drug conjugation or metal chelation. Stability under storage conditions (e.g., refrigeration, inert atmosphere) is essential due to the aldehyde’s susceptibility to oxidation .
Biological Relevance :
Pyrazole-pyrazine hybrids are prominent in TRK kinase inhibitors (), where nitrogen-rich heterocycles mediate target interactions. The target compound’s pyrazine moiety may mimic ATP-binding motifs in kinases, though experimental validation is required .
Research Findings and Trends
- Synthetic Utility : The analogs in and are marketed as intermediates, suggesting the target compound’s utility in multi-step syntheses.
- The target’s pyrazine ring could offer similar advantages in drug design .
- Physicochemical Trade-offs : Larger substituents (e.g., isopropyl) may improve bioavailability but complicate crystallization, as seen in SHELX-refined structures () .
Biological Activity
2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings concerning this compound.
- Molecular Formula: C12H14N4O
- Molecular Weight: 230.27 g/mol
- IUPAC Name: 2-(5-propan-2-yl-3-pyrazin-2-ylpyrazol-1-yl)acetaldehyde
- Canonical SMILES: CC(C)C1=CC(=NN1CC=O)C2=NC=CN=C2
Biological Activities
The biological activity of 2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde has been explored in various studies, highlighting its potential in different therapeutic areas:
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit antimicrobial properties. The presence of the pyrazinyl moiety may enhance these effects, making it a candidate for further exploration against bacterial and fungal strains .
Anticancer Potential
Similar compounds within the pyrazole class have demonstrated significant anticancer activity. Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines. The specific mechanism by which 2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde exerts its effects may involve interaction with specific molecular targets such as enzymes or receptors involved in cancer progression .
The mechanism of action for 2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde is not fully elucidated but is believed to involve:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, thus affecting cellular processes.
- Receptor Modulation: Interaction with cellular receptors may alter signaling pathways critical for cell proliferation and survival.
Comparative Analysis with Related Compounds
A table comparing the biological activities of structurally similar compounds provides insight into the potential efficacy of 2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| (5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol | Structure | Antimicrobial activity |
| (5-benzyl-3-(pyrimidin-2-yl)-1H-pyrazol-1-yl)methanol | Structure | Anticancer properties |
| (5-cyclohexyl-3-(thiazol-2-yl)-1H-pyrazol-1-yl)methanol | Structure | Potential anti-inflammatory effects |
This comparison highlights the versatility and potential applications of pyrazole derivatives in drug development.
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole derivatives, including 2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1 yl)acetaldehyde:
- Antimicrobial Efficacy Study : A study published in PubMed evaluated various pyrazole derivatives against a range of microbial strains, demonstrating that modifications to the pyrazole ring can significantly enhance antimicrobial activity .
- Cancer Cell Line Study : Research published in MDPI explored the anticancer properties of several pyrazole derivatives, concluding that those with specific substituents showed promising results against breast and lung cancer cell lines .
- Mechanistic Insights : Molecular docking studies have suggested potential binding interactions between 2-(5-isopropyl-3-(pyrazin -2 -yl)-1H-pyrazol -1 -yl)acetaldehyde and key proteins involved in cancer metabolism, providing insights into its mechanism of action .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyrazole ring formation via condensation of hydrazine derivatives with ketones or aldehydes. For example, pyrazine-substituted pyrazoles are often synthesized by cyclocondensation of hydrazine with β-diketones or β-ketoaldehydes, followed by functionalization. Critical parameters include:
- Temperature : Pyrazole ring formation often requires refluxing in ethanol or THF (60–80°C) .
- pH : Acidic conditions (e.g., acetic acid) enhance cyclization efficiency .
- Catalysts : Lewis acids like ZnCl₂ may improve regioselectivity .
- Key Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) and elemental analysis .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Resolve pyrazole ring protons (δ 6.5–8.5 ppm) and acetaldehyde protons (δ 9.5–10.5 ppm for aldehydes). Pyrazine protons appear as distinct doublets (δ 8.5–9.0 ppm) .
- IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and pyrazole/pyrazine ring vibrations (~1500–1600 cm⁻¹) .
- LC-MS : Use ESI+ mode to detect molecular ion peaks and fragmentation patterns for structural confirmation .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound, and what are the limitations?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs). Pyrazine and pyrazole moieties often bind to hydrophobic pockets via π-π stacking .
- PASS Prediction : Predict pharmacological profiles (e.g., antimicrobial, anticancer) based on structural analogs. Note that PASS accuracy depends on training data relevance .
- Limitations : False positives may arise due to unaccounted solvation effects or conformational flexibility .
Q. What strategies resolve contradictions in regioselectivity during pyrazole functionalization?
- Methodological Answer :
- Directing Groups : Introduce temporary groups (e.g., acetyl) to steer substitutions to specific positions, followed by deprotection .
- DFT Calculations : Optimize transition states to predict regioselectivity trends. For example, electron-withdrawing groups on pyrazine may direct reactions to the C-5 position of pyrazole .
- Experimental Validation : Compare HPLC and NMR data of products from divergent pathways .
Q. How does the compound’s crystallographic data inform its reactivity and stability?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Determine bond lengths (e.g., C-N in pyrazole: ~1.33 Å) and dihedral angles to assess conjugation and planarity. Non-planar structures may indicate reduced stability .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) influencing solubility and degradation .
Data Analysis and Mechanistic Questions
Q. How can researchers address discrepancies in NMR data between synthetic batches?
- Methodological Answer :
- Dynamic NMR : Identify rotamers or tautomers causing signal splitting. For acetaldehyde derivatives, enol-keto tautomerism may broaden peaks .
- Paramagnetic Relaxation Agents : Add shift reagents (e.g., Eu(fod)₃) to resolve overlapping proton signals .
- Batch Comparison : Statistically analyze integration ratios across batches using software like MestReNova .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer :
- Kinetic Studies : Monitor aldehyde reactivity via UV-Vis spectroscopy under varying nucleophile concentrations. Pyrazine’s electron-withdrawing effect accelerates imine formation .
- Isotopic Labeling : Use ²H or ¹³C-labeled acetaldehyde to trace reaction pathways via NMR or MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
